
2-Chloroethyl 2-methylbutan-2-yl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloroethyl 2-methylbutan-2-yl phosphate: is an organic compound with the molecular formula C6H12ClO4P It is a member of the organophosphates, which are widely used in various industrial applications due to their chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloroethyl 2-methylbutan-2-yl phosphate typically involves the reaction of 2-chloroethanol with 2-methylbutan-2-ol in the presence of a phosphorylating agent such as phosphorus oxychloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving distillation and purification steps to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Chloroethyl 2-methylbutan-2-yl phosphate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to produce phosphoric acid derivatives.
Oxidation and Reduction: It can undergo oxidation to form different oxidation states of phosphorus.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Hydrolysis: Typically carried out in the presence of water or aqueous acids.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Major Products Formed:
Substitution Reactions: Products include substituted phosphates.
Hydrolysis: Products include phosphoric acid and alcohol derivatives.
Oxidation: Products include various oxidized phosphorus compounds.
Scientific Research Applications
2-Chloroethyl 2-methylbutan-2-yl phosphate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloroethyl 2-methylbutan-2-yl phosphate involves its interaction with various molecular targets. It can act as a phosphorylating agent, transferring its phosphate group to other molecules. This can affect biochemical pathways and cellular processes, leading to various biological effects. The specific molecular targets and pathways involved depend on the context of its use and the biological system being studied.
Comparison with Similar Compounds
- Tris(2-chloroethyl) phosphate
- Bis(2-chloroethyl) phosphate
- 2-Chloroethyl phosphate
Comparison: 2-Chloroethyl 2-methylbutan-2-yl phosphate is unique due to its specific structure, which includes a 2-methylbutan-2-yl group. This structural feature can influence its reactivity and applications compared to other similar compounds. For example, tris(2-chloroethyl) phosphate is commonly used as a flame retardant, while this compound may have different industrial and research applications due to its distinct chemical properties.
Properties
CAS No. |
494201-57-9 |
|---|---|
Molecular Formula |
C7H15ClO4P- |
Molecular Weight |
229.62 g/mol |
IUPAC Name |
2-chloroethyl 2-methylbutan-2-yl phosphate |
InChI |
InChI=1S/C7H16ClO4P/c1-4-7(2,3)12-13(9,10)11-6-5-8/h4-6H2,1-3H3,(H,9,10)/p-1 |
InChI Key |
NUIGHMWXNPFPKL-UHFFFAOYSA-M |
Canonical SMILES |
CCC(C)(C)OP(=O)([O-])OCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Propenoic acid, 4-[(methylsulfonyl)oxy]butyl ester](/img/structure/B14233115.png)

![3-[2-(2-Hydroxyethoxy)ethyl]-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14233126.png)
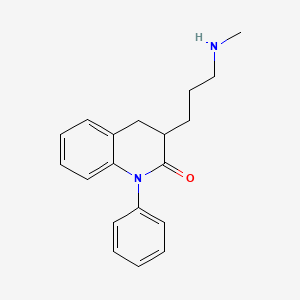
![2,4-Bis{2-[2-(2-iodoethoxy)ethoxy]ethoxy}benzaldehyde](/img/structure/B14233141.png)
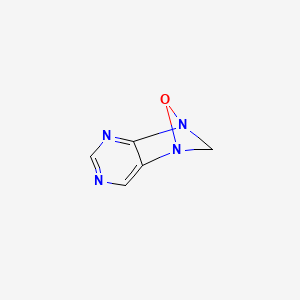

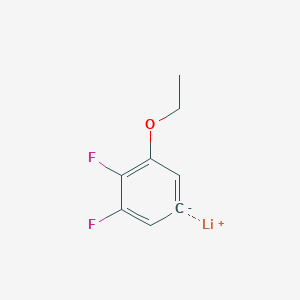
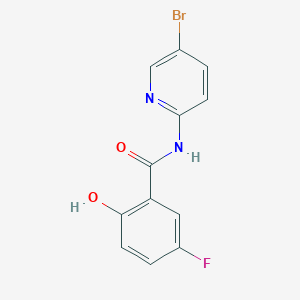

![1H-Pyrazole-5-carboxamide,N-[4-[(dimethylamino)iminomethyl]-2-fluorophenyl]-1-(3-fluoro-2-naphthalenyl)-3-(trifluoromethyl)-](/img/structure/B14233167.png)
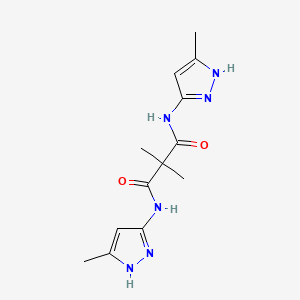
![2-[4-(Benzyloxy)phenyl]-4-(chloromethyl)-5-methyl-1,3-oxazole](/img/structure/B14233178.png)

